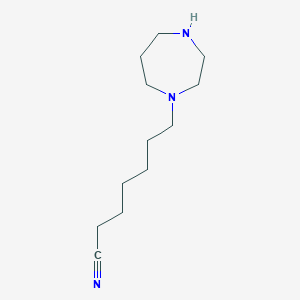
1-(3-Methylpiperazin-1-yl)heptan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(3-Methylpiperazin-1-yl)heptan-1-one” is a chemical compound with the molecular formula C12H24N2O and a molecular weight of 212.33 g/mol . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The predicted density of “this compound” is 0.934±0.06 g/cm3 and its predicted boiling point is 338.7±35.0 °C . Other properties such as melting point and flash point are not available .Wirkmechanismus
1-(3-Methylpiperazin-1-yl)heptan-1-onerazine-1-heptanone has been studied for its potential mechanism of action. It has been suggested that this compound may act as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It has also been suggested that this compound may act as an agonist of certain G-protein coupled receptors. Additionally, it has been suggested that this compound may act as an allosteric modulator of ion channels, such as voltage-gated calcium channels.
Biochemical and Physiological Effects
1-(3-Methylpiperazin-1-yl)heptan-1-onerazine-1-heptanone has been studied for its potential biochemical and physiological effects. It has been suggested that this compound may act as an anti-inflammatory agent, and may be useful in the treatment of certain inflammatory diseases. Additionally, it has been suggested that this compound may act as an anticonvulsant, and may be useful in the treatment of certain seizure disorders. It has also been suggested that this compound may act as an anti-cancer agent, and may be useful in the treatment of certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Methylpiperazin-1-yl)heptan-1-onerazine-1-heptanone has several advantages and limitations for lab experiments. One advantage is that this compound is relatively easy to synthesize in the lab. Additionally, this compound is relatively stable, and can be stored at room temperature without significant degradation. One limitation is that this compound is relatively expensive, and may not be cost-effective for some experiments. Additionally, this compound is water-soluble, so it may not be suitable for certain types of experiments.
Zukünftige Richtungen
The potential applications of 1-(3-Methylpiperazin-1-yl)heptan-1-onerazine-1-heptanone are still being explored. Future research may focus on the use of this compound as an inhibitor of enzymes involved in drug metabolism, or as an agonist of certain G-protein coupled receptors. Additionally, future research may focus on the use of this compound as an allosteric modulator of ion channels, such as voltage-gated calcium channels. Additionally, future research may focus on the use of this compound as an anti-inflammatory, anticonvulsant, or anti-cancer agent. Finally, future research may focus on the use of this compound as a building block in the synthesis of other compounds, such as drugs and pharmaceuticals.
Synthesemethoden
1-(3-Methylpiperazin-1-yl)heptan-1-onerazine-1-heptanone can be synthesized through a variety of methods. One method involves the reaction of 3-methylpiperazine with ethyl iodide in the presence of a base such as sodium hydroxide. This reaction produces a mixture of 1-(3-methylpiperazin-1-yl)heptan-1-one and 1-(3-methylpiperazin-1-yl)hexan-1-one. The two compounds can then be separated by fractional distillation. Another method involves the reaction of 3-methylpiperazine with ethyl chloroformate in the presence of a base such as sodium hydroxide. This reaction produces this compound as the major product.
Wissenschaftliche Forschungsanwendungen
1-(3-Methylpiperazin-1-yl)heptan-1-onerazine-1-heptanone has been studied for its potential applications in scientific research. It has been used in the synthesis of various other compounds, and has been investigated for its biochemical and physiological effects. It has been used as a building block in the synthesis of a variety of compounds, including drugs and pharmaceuticals. It has also been used in the synthesis of polymers and other materials. Additionally, it has been used as a ligand for the preparation of metal-organic frameworks.
Eigenschaften
IUPAC Name |
1-(3-methylpiperazin-1-yl)heptan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-3-4-5-6-7-12(15)14-9-8-13-11(2)10-14/h11,13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXZWYZYXWLTGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)N1CCNC(C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(3-Chlorophenoxy)butyl]-2-methylpiperazine](/img/structure/B6344684.png)
![1-[4-(2-Chlorophenoxy)butyl]-2-methylpiperazine](/img/structure/B6344685.png)
![3,5-Dibromo-1-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6344695.png)

![2-[3-(1,4-Diazepan-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6344707.png)
![1-[4-(3-Chlorophenoxy)butyl]-1,4-diazepane](/img/structure/B6344717.png)


![1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6344747.png)
![[5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]acetic acid hydrochloride](/img/structure/B6344773.png)


